2-(4-Nitrobenzylideneamino)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrobenzylideneamino)thiazole, also known as NBAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has a molecular formula of C11H8N4O2S. In
Wirkmechanismus
The mechanism of action of 2-(4-Nitrobenzylideneamino)thiazole varies depending on its application. In anti-cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins. In anti-bacterial research, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In material science, this compound has been used as a ligand to coordinate with metal ions, resulting in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on its concentration and application. In anti-cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, while in anti-bacterial research, it has been shown to exhibit bactericidal activity against various strains of bacteria. In material science, this compound has been used as a precursor for the synthesis of metal complexes with unique optical and magnetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Nitrobenzylideneamino)thiazole is its versatility and potential for use in various fields. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for 2-(4-Nitrobenzylideneamino)thiazole research. In medicine, this compound can be further studied for its potential use as a chemotherapeutic agent and for the development of more effective cancer treatments. In material science, this compound can be used as a precursor for the synthesis of new materials with unique properties. In environmental science, this compound can be studied for its potential use as a catalyst for the degradation of various organic pollutants in water and soil. Further studies are also needed to determine the safety and efficacy of this compound in various applications.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has gained significant interest in scientific research. Its potential applications in medicine, material science, and environmental science make it a valuable compound for further studies. However, more research is needed to determine its safety and efficacy in various applications.
Synthesemethoden
The synthesis of 2-(4-Nitrobenzylideneamino)thiazole involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminothiazole in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrobenzylideneamino)thiazole has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, this compound has been shown to exhibit anti-cancer, anti-bacterial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. In material science, this compound has been used as a precursor for the synthesis of metal complexes and polymers. In environmental science, this compound has been studied for its potential use as a catalyst for the degradation of organic pollutants.
Eigenschaften
Molekularformel |
C10H7N3O2S |
---|---|
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
(E)-1-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)9-3-1-8(2-4-9)7-12-10-11-5-6-16-10/h1-7H/b12-7+ |
InChI-Schlüssel |
PHLFPZFOJXHXPC-KPKJPENVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/C2=NC=CS2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.